Cilligen

Pharmacology Toxicology Veterinary Parasitology

Cilligen, also known as selamectin, is a semi-synthetic macrocyclic lactone of the avermectin class. It is approved as a broad-spectrum endectocide for topical use in dogs and cats, providing systemic activity against a range of internal and external parasites.

Molecular Formula C22H30N4O5S
Molecular Weight 462.6 g/mol
CAS No. 53608-77-8
Cat. No. B1231913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilligen
CAS53608-77-8
Synonymspenicilloyl polylysine
Molecular FormulaC22H30N4O5S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)O)C
InChIInChI=1S/C22H30N4O5S/c1-22(2)17(18(28)24-14(21(30)31)10-6-7-11-23)26-19(29)16(20(26)32-22)25-15(27)12-13-8-4-3-5-9-13/h3-5,8-9,14,16-17,20H,6-7,10-12,23H2,1-2H3,(H,24,28)(H,25,27)(H,30,31)/t14-,16+,17?,20+/m0/s1
InChIKeyINLLJVOEAABJFM-OSNVTACLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cilligen (Selamectin, CAS 53608-77-8): Differentiated Macrocyclic Lactone Endectocide for Companion Animal Parasite Control


Cilligen, also known as selamectin, is a semi-synthetic macrocyclic lactone of the avermectin class [1]. It is approved as a broad-spectrum endectocide for topical use in dogs and cats, providing systemic activity against a range of internal and external parasites [2]. Selamectin was specifically designed and selected for companion animal use, representing a distinct structural and pharmacological entity within the avermectin family [1].

Why Cilligen (Selamectin) Cannot Be Interchanged with Generic Avermectins or Milbemycins: Structural and Safety Determinants


Substituting Cilligen (selamectin) with other macrocyclic lactones, such as ivermectin or milbemycin oxime, is not scientifically valid due to marked differences in structure-activity relationships, safety profiles, and pharmacokinetics. The avermectin class exhibits a narrow SAR for flea activity, with potent systemic flea control uniquely associated with C-5-oxime monosaccharide derivatives like selamectin [1]. Furthermore, selamectin's significantly reduced brain accumulation relative to ivermectin provides a quantifiably wider safety margin in MDR1-mutant dogs, a critical differentiating factor for veterinary selection [2]. These specific attributes are not class-wide features, making generic substitution a risk for both efficacy failure and neurotoxicity.

Cilligen (Selamectin) Quantitative Differentiation Guide: Evidence-Based Comparisons for Procurement Decisions


Superior MDR1 Safety Margin vs. Ivermectin: Quantified Brain Accumulation Reduction

In MDR1-mutant dogs and knockout mouse models, ivermectin accumulates in the brain to neurotoxic levels due to deficient P-glycoprotein efflux. Selamectin, in contrast, exhibits markedly reduced brain penetration. In mdr1a,b(-/-) knockout mice, selamectin accumulated 5-10 times more in the brain compared to wild-type mice, whereas ivermectin accumulated 36-60 times more [1]. This 6-7 fold reduction in relative brain accumulation provides a quantifiable safety advantage for selamectin in breeds susceptible to MDR1 mutation.

Pharmacology Toxicology Veterinary Parasitology

Unique Structural Selectivity: Narrow SAR for Systemic Flea Activity

A systematic evaluation of avermectin derivatives revealed a narrow structure-activity relationship (SAR) for systemic flea activity. Potent flea activity in an in vitro Ctenocephalides felis feeding screen was found to be associated specifically with monosaccharide derivatives and their C-5-oximes [1]. Selamectin was identified as the single compound from this extensive screen that combined this unique flea activity with the necessary broad antiparasitic spectrum and a safety margin suitable for companion animals, including Collies [1]. This contrasts sharply with milbemycin oxime, a related macrocyclic lactone, which is ineffective against fleas [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Species-Specific Topical Bioavailability: A Critical Formulation and Dosing Consideration

The pharmacokinetics of topically administered selamectin differ dramatically between cats and dogs, a factor that must inform dosing and formulation choices. In cats, topical bioavailability is 74%, whereas in dogs it is only 4.4-5% [1]. This 15-17 fold difference in systemic exposure between species highlights the need for species-specific formulations and prohibits simple dose extrapolation from dogs to cats.

Pharmacokinetics Veterinary Pharmaceutics Drug Formulation

Rapid Onset of Flea Kill vs. Oral Alternatives: A Comparative Efficacy Profile

In head-to-head studies evaluating the speed of flea kill against existing C. felis infestations, topical selamectin demonstrated a slower onset compared to oral treatments like spinosad and spinosad/milbemycin oxime. Selamectin achieved 60.4% efficacy at 24 hours and 91.4% efficacy at 48 hours post-treatment, while the oral formulations achieved 100% efficacy at both time points [1]. However, for subsequent weekly reinfestations, the efficacy of selamectin was similar or better than the oral products [1].

Ectoparasiticide Efficacy Flea Control Veterinary Dermatology

Cilligen (Selamectin): Evidence-Driven Application Scenarios for Veterinary Procurement and Research


Prophylaxis and Treatment in MDR1-Mutant Dog Breeds

For Collies and other herding breeds with known or suspected MDR1 mutations, Cilligen (selamectin) is the macrocyclic lactone of choice for endectocide therapy. Direct comparative evidence demonstrates that selamectin accumulates in the brain 5-10 times more than normal in the absence of P-glycoprotein, compared to a 36-60 times increase for ivermectin [1]. This quantified difference in brain penetration translates to a significantly wider safety margin, making selamectin the safer option for heartworm prevention, flea control, and treatment of sarcoptic mange in these at-risk populations [1].

Comprehensive Flea Control and Flea Allergy Dermatitis (FAD) Management

Selamectin's unique structural properties confer potent systemic flea activity that is absent in other macrocyclic lactones like milbemycin oxime [1]. For dogs and cats with FAD, selamectin provides both adulticidal (>98% efficacy within 24-36 hours) and ovicidal/larvicidal activity, effectively breaking the flea life cycle [2]. This dual action is critical for reducing the environmental flea burden and minimizing the allergic stimulus, a therapeutic profile that cannot be achieved by substituting with generic avermectins lacking the requisite C-5-oxime structure [1].

Species-Specific Formulation and Dosing in Feline Patients

When formulating or prescribing selamectin for cats, it is imperative to use species-optimized products. Pharmacokinetic data shows that feline topical bioavailability (74%) is approximately 15-17 times higher than in dogs (4.4-5%) [1]. This stark difference in systemic absorption dictates that dog-specific formulations or doses are inappropriate for cats and could lead to under-dosing in dogs or, conversely, altered exposure profiles in cats. Selection of a reputable, species-labeled Cilligen product ensures the bioavailability and safety profile has been appropriately established [1].

Research on Avermectin Structure-Activity and Flea Efficacy

Selamectin serves as a critical reference compound for any research program investigating avermectin SAR for ectoparasitic activity. It represents the optimized end-point of a targeted medicinal chemistry campaign that identified C-5-oxime monosaccharides as the key pharmacophore for systemic flea control [1]. In comparative studies, selamectin should be used as the positive control for flea efficacy, while compounds like ivermectin or milbemycin oxime can serve as negative or differential controls due to their lack of potent systemic flea activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilligen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.